S-(3-azidopropyl) ethanethioate
CAS No.: 1435934-86-3
Cat. No.: VC7674435
Molecular Formula: C5H9N3OS
Molecular Weight: 159.21
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1435934-86-3 | 
|---|---|
| Molecular Formula | C5H9N3OS | 
| Molecular Weight | 159.21 | 
| IUPAC Name | S-(3-azidopropyl) ethanethioate | 
| Standard InChI | InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 | 
| Standard InChI Key | UHSOFTIGNARKFK-UHFFFAOYSA-N | 
| SMILES | CC(=O)SCCCN=[N+]=[N-] | 
Introduction
Chemical Identity and Structural Features
Molecular Composition and Conformational Analysis
S-(3-Azidopropyl) ethanethioate belongs to the class of thioacetate derivatives, featuring a sulfur atom bonded to an acetylated propyl chain terminated by an azide group. The IUPAC name, S-(3-azidopropyl) ethanethioate, reflects its systematic structure: an ethanethioate group (-SCOCH₃) attached to the sulfur atom of a 3-azidopropyl chain. Key structural identifiers include:
| Property | Value | 
|---|---|
| Molecular Formula | C₅H₉N₃OS | 
| Molecular Weight | 159.21 g/mol | 
| SMILES | CC(=O)SCCCN=[N+]=[N-] | 
| InChIKey | UHSOFTIGNARKFK-UHFFFAOYSA-N | 
The compound’s 3D conformation, as inferred from analogous structures like S-(3-iodopropyl) ethanethioate , reveals a linear azide group oriented perpendicular to the thioacetate plane. This spatial arrangement facilitates regioselective cycloaddition reactions, a hallmark of azide-based click chemistry.
Spectroscopic and Computational Characterization
Infrared (IR) spectroscopy of related thioacetates shows distinct absorption bands for the azide (~2100 cm⁻¹) and thioester (~1690 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for S-(3-azidopropyl) ethanethioate remains unreported, but predictions based on S-(3-iodopropyl) ethanethioate suggest the following shifts:
Density functional theory (DFT) calculations further predict a dipole moment of 4.2 Debye, driven by the polar azide and thioester groups.
Synthesis and Reaction Mechanisms
Two-Step Synthetic Protocol
The synthesis of S-(3-azidopropyl) ethanethioate typically follows a two-step procedure:
- 
Thioacetylation: 3-Azidopropan-1-ol reacts with thioacetic acid in the presence of dicyclohexylcarbodiimide (DCC), yielding the thioester intermediate.
 - 
Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes byproducts, achieving >90% purity.
 
This method mirrors the synthesis of S-(3-iodopropyl) ethanethioate, where iodopropyl analogues are similarly acetylated .
Deacetylation Kinetics and Byproduct Formation
Thioacetates undergo deacetylation under basic or acidic conditions to generate free thiols. Scruggs et al. compared three deacetylation methods for structurally similar compounds :
| Method | Reagent | Yield (%) | Side Reactions | 
|---|---|---|---|
| Alkaline | NaOH (1M) | 50–75 | Disulfide formation | 
| Acidic | HCl (1M) | 45–70 | Alkyl chloride byproducts | 
| Hydroxylamine | NH₂OH (0.5M) | <20 | Thiohydroxamate formation | 
For S-(3-azidopropyl) ethanethioate, NaOH-mediated deacetylation is preferred, though the azide group’s sensitivity to reduction necessitates inert atmospheres to prevent hydrazoic acid (HN₃) generation.
Applications in Organic and Materials Chemistry
Click Chemistry and Bioconjugation
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reactivity enables:
- 
Protein Labeling: Covalent attachment of fluorescent tags to cysteine residues via thiol-yne reactions.
 - 
Polymer Functionalization: Grafting azide-terminated polymers onto alkyne-modified surfaces for sensor applications.
 
Surface Modification and Self-Assembled Monolayers (SAMs)
Thioacetates like S-(3-azidopropyl) ethanethioate form SAMs on gold surfaces. Unlike thiols, thioacetates resist oxidative dimerization, enabling slower, more controlled monolayer assembly . Post-deposition deacetylation yields reactive thiol-terminated SAMs for subsequent functionalization .
Comparative Analysis with Halogenated Analogues
Replacing the azide with halogens (e.g., iodine in S-(3-iodopropyl) ethanethioate ) alters reactivity:
| Property | S-(3-Azidopropyl) Ethanethioate | S-(3-Iodopropyl) Ethanethioate | 
|---|---|---|
| Molecular Weight | 159.21 g/mol | 244.10 g/mol | 
| Key Reactivity | CuAAC, Staudinger ligation | Nucleophilic substitution | 
| Thermal Stability | Decomposes >120°C | Stable up to 200°C | 
The iodinated variant excels in Suzuki-Miyaura couplings, whereas the azide derivative is tailored for bioorthogonal chemistry .
Future Directions and Research Gaps
While S-(3-azidopropyl) ethanethioate’s synthetic utility is well-established, unresolved questions remain:
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